molecular formula C15H28O3 B10759535 3-Oxo-pentadecanoic acid

3-Oxo-pentadecanoic acid

Cat. No.: B10759535
M. Wt: 256.38 g/mol
InChI Key: CJTNJZWHYGHVCD-UHFFFAOYSA-N
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Description

3-Oxo-Pentadecanoic Acid is a long-chain fatty acid with the molecular formula C15H28O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-Pentadecanoic Acid typically involves the oxidation of pentadecanoic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the oxidation process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic oxidation of pentadecanoic acid using metal catalysts such as platinum or palladium. This method allows for higher yields and more efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-Pentadecanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Oxo-Pentadecanoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-Pentadecanoic Acid involves its interaction with various molecular targets and pathways. It is known to interact with the vitamin B12 transporter BtuB and the ferrichrome-iron receptor in Escherichia coli . These interactions suggest that this compound may play a role in iron transport and metabolism. Additionally, its anti-inflammatory and anti-cancer effects are thought to be mediated through the inhibition of specific signaling pathways .

Comparison with Similar Compounds

3-Oxo-Pentadecanoic Acid can be compared with other long-chain fatty acids and keto acids:

Properties

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

3-oxopentadecanoic acid

InChI

InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18/h2-13H2,1H3,(H,17,18)

InChI Key

CJTNJZWHYGHVCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)CC(=O)O

Origin of Product

United States

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